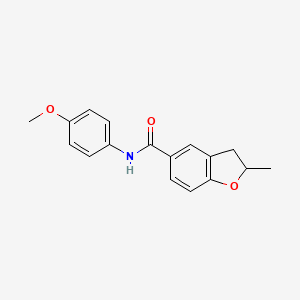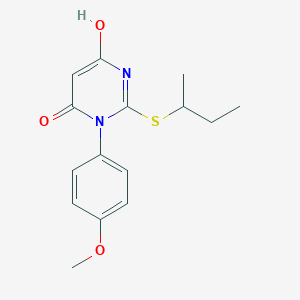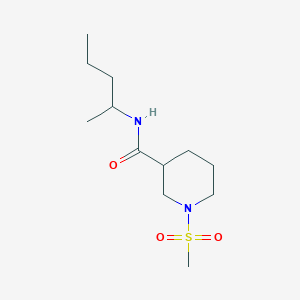
N-(3-CHLOROBENZOYL)-N'-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzoyl group and a triazolyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is reacted with thionyl chloride to form 3-chlorobenzoyl chloride.
Formation of the Triazolyl Intermediate: 3,5-dimethyl-4H-1,2,4-triazole is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with the triazolyl intermediate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzoyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazolyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Urea derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA involves its interaction with specific molecular targets. The triazolyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, leading to increased efficacy.
Comparación Con Compuestos Similares
N-(3-CHLOROBENZOYL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA: Lacks the dimethyl groups on the triazole ring.
N-(3-METHYLBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA: Contains a methyl group instead of a chlorine atom on the benzoyl ring.
Uniqueness: N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is unique due to the presence of both the chlorobenzoyl and dimethyltriazolyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-7-15-16-8(2)18(7)17-12(20)14-11(19)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIUBSRQTUBCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1NC(=O)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B5964451.png)
![Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B5964453.png)
![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5964457.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)

![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B5964494.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![5-(1-{[2-(butylthio)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5964516.png)
![(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5964520.png)


![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
